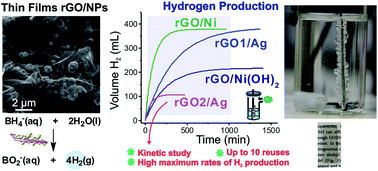Nanocatalysts for hydrogen production from borohydride hydrolysis: graphene-derived thin films with Ag- and Ni-based nanoparticles†
Journal of Materials Chemistry A Pub Date: 2018-09-03 DOI: 10.1039/C8TA05834B
Abstract
Generation of hydrogen is one of the greatest challenges nowadays, especially chemically obtaining from the simple, straightforward borohydride hydrolysis reaction. Herein we are interested in this reaction for producing hydrogen using various nanocatalysts which are derived from graphene (reduced graphene oxide, rGO) and combined with metal-based nanoparticles (Ag, Ni and Ni(OH)2). Overall, four promising catalysts were obtained using the liquid–liquid interfacial route in order to obtain highly homogeneous thin films. We highlight the novelty in employing thin films for the generation of hydrogen gas, in which the reaction kinetics was thoroughly elucidated, obeying first-order profiles. In fact, very high catalytic activity was observed using low amounts of nanocatalysts (∼0.1–0.8 mg), with the maximum rate of hydrogen production reaching nearly 33 × 103 mL−1 min−1 g−1. rGO/Ni nanocomposites are reported here for the first time, which also showed the most prominent activity. The isolated components alone were not efficient, evidencing the synergism in the nanocomposites produced. Finally, the nanocatalysts were recycled for up to 10 consecutive cycles, without losing activity. Various characterization techniques were performed during the reactions and after the reuse and confirmed that the typical nature of the composites remains intact.


Recommended Literature
- [1] The roles of contact residue disorder and domain composition in characterizing protein–ligand binding specificity and promiscuity†
- [2] Luminescence property switching in 1D supramolecular polymerization of organic donor–π-acceptor chromophores†
- [3] Assessing utility of handheld laser induced breakdown spectroscopy as a means of Dalbergia speciation†
- [4] Unusual flexibility of distal and proximal histidine residues in the haem pocket of Drosophila melanogasterhaemoglobin†
- [5] Large, thermally stabilized and fatigue-resistant piezoelectric strain response in textured relaxor-PbTiO3 ferroelectric ceramics†
- [6] Super acid catalysis in supercritical fluid reaction media for the formation of linear alkyl benzenes
- [7] Spontaneous and specific myogenic differentiation of human mesenchymal stem cells on polyethylene glycol-linked multi-walled carbon nanotube films for skeletal muscle engineering†
- [8] Molecular recognition of carboxylates in the protein leucine zipper by a multivalent supramolecular ligand: residue-specific, sensitive and label-free probing by UV resonance Raman spectroscopy†
- [9] A resource efficient design strategy to optimise the temperature coefficient of capacitance of BaTiO3-based ceramics using finite element modelling
- [10] A straightforward access to guaiazulene derivatives using palladium-catalysed sp2 or sp3 C–H bond functionalisation†

Journal Name:Journal of Materials Chemistry A
Research Products
-
Dimethoxy(methyl)(phenyl)silane
CAS no.: 3027-21-2
-
CAS no.: 87-91-2
-
CAS no.: 402-67-5
-
CAS no.: 398-21-0
-
CAS no.: 3618-72-2
-
N-Allyl-2,2,2-trifluoroacetamide
CAS no.: 383-65-3
-
CAS no.: 3287-99-8
-
CAS no.: 3485-62-9









